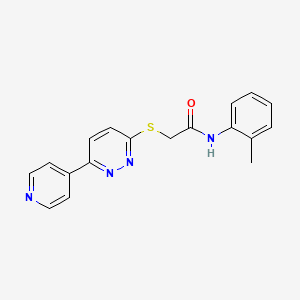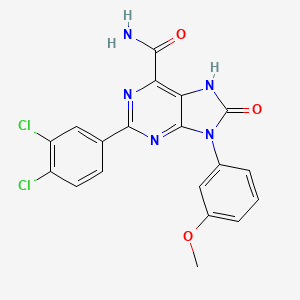![molecular formula C12H10Cl2N2O B2818495 5-Amino-1-[(3,4-dichlorophenyl)methyl]-1,2-dihydropyridin-2-one CAS No. 339009-11-9](/img/structure/B2818495.png)
5-Amino-1-[(3,4-dichlorophenyl)methyl]-1,2-dihydropyridin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Organic Synthesis and Chemical Properties
1,4-Dihydropyridines (DHPs) are widely employed in medicinal chemistry and organic synthesis due to their ability to act as hydrogen transfer reagents, emulating NAD(P)H reducing agents. This function is crucial for the synthesis of various complex molecules. For instance, Borgarelli et al. (2022) described the synthesis of a scaffold based on the 1,4-dihydropyridine structure, enabling downstream derivatization towards new molecules, highlighting the versatility of DHPs in chemical synthesis Borgarelli et al., 2022.
Antioxidant and Biological Evaluation
DHPs have also been studied for their biological activities, including their antioxidant properties. For example, Sudhana and Adi (2019) synthesized and evaluated novel dihydropyridine analogs for their antioxidant activity, showing that some derivatives exhibited significant antioxidant and metal chelating activities, suggesting their potential use in treating diseases associated with oxidative stress Sudhana & Adi, 2019.
Molecular Docking Studies
The same study by Sudhana and Adi also included molecular docking studies, which suggested that these DHP derivatives have good binding energies and non-toxic properties, further indicating their potential as therapeutic agents. This demonstrates the role of DHPs in drug design and development, especially in the search for new antioxidants Sudhana & Adi, 2019.
Antimicrobial and Anticancer Activities
DHP derivatives have been evaluated for their antimicrobial and anticancer activities. For instance, Patel and Barat (2010) explored new pyrazolyl quinazolin-4(3H) ones, derived from DHPs, for their in vitro microbial studies, showing that some compounds exhibited promising antibacterial and antifungal activities Patel & Barat, 2010.
Propriétés
IUPAC Name |
5-amino-1-[(3,4-dichlorophenyl)methyl]pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2O/c13-10-3-1-8(5-11(10)14)6-16-7-9(15)2-4-12(16)17/h1-5,7H,6,15H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHAJSJZVWTXBIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN2C=C(C=CC2=O)N)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
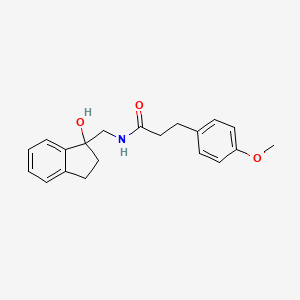

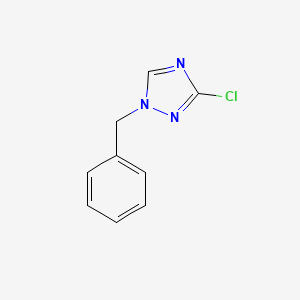
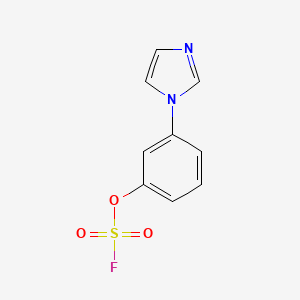
![1-[(2-chlorophenoxy)methyl]-1H-pyrazole-5-carboxylic acid](/img/structure/B2818417.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-(2-morpholino-2-oxoethyl)phenyl)acrylamide](/img/structure/B2818419.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(5-methoxy-2-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B2818420.png)
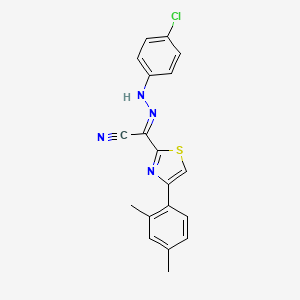
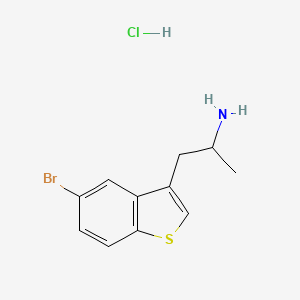
![methyl 3-[4-(2-pyridinylcarbonyl)-1H-1,2,3-triazol-1-yl]-2-thiophenecarboxylate](/img/structure/B2818430.png)
![2-((1,1-dioxidobenzo[d]isothiazol-3-yl)thio)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2818431.png)
